3,4-diphenyl-4H-1,2,4-triazole
Overview
Description
3,4-Diphenyl-4H-1,2,4-triazole (DPTT) is a heterocyclic aromatic compound that has been used in various scientific applications due to its unique properties and reactivity. The compound was first synthesized in the early 1960s and has since gained interest in the scientific community due to its potential applications in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Applications in Corrosion Inhibition
3,4-diphenyl-4H-1,2,4-triazole derivatives have been studied extensively for their application in the field of corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. The efficiency of these compounds as corrosion inhibitors is mainly attributed to their ability to form protective layers on metal surfaces, thus preventing corrosion. The adsorption of these triazole derivatives on metal surfaces generally follows the Langmuir adsorption isotherm model, indicating a strong and efficient interaction between the inhibitor molecules and the metal surface (Bentiss et al., 2007). Similar studies have confirmed the efficacy of these derivatives in inhibiting corrosion, providing up to 98% efficiency in certain cases, and have also highlighted their mixed-type inhibitor properties (Bentiss et al., 2000).
Potential in Pharmaceutical Applications
Although direct pharmaceutical applications of 3,4-diphenyl-4H-1,2,4-triazole were excluded from the search criteria, it's worth noting that the broader family of triazole derivatives has attracted significant interest in medicinal chemistry. These compounds have a broad range of biological activities and are considered crucial for the development of new drugs due to their structural versatility. The continuous exploration in this field reflects the potential of triazole derivatives in addressing various health-related challenges (Ferreira et al., 2013).
Application in Luminescent Materials
Triazole derivatives have also been studied for their potential applications in the field of luminescent materials. The research has focused on understanding the structure-property relationships, particularly how different substituents on the triazole ring can influence the luminescent properties of these compounds. Such insights are valuable for designing materials with specific optical properties for applications in optoelectronics and other related fields (Xi et al., 2021).
properties
IUPAC Name |
3,4-diphenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-16-15-11-17(14)13-9-5-2-6-10-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIRTCYAWLTKFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409398 | |
Record name | 3,4-diphenyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14331-64-7 | |
Record name | 3,4-Diphenyl-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14331-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-diphenyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIPHENYL-4H-1,2,4-TRIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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